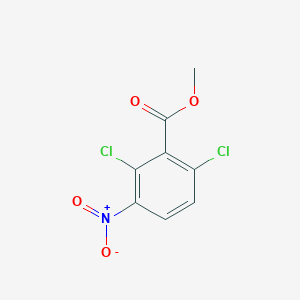

Methyl 2,6-dichloro-3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 2,6-dichlorobenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts and controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions

Methyl 2,6-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable reagents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

Reduction: 2,6-dichloro-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid and methanol.

科学的研究の応用

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions:

- Pharmaceutical Development : Methyl 2,6-dichloro-3-nitrobenzoate is utilized in synthesizing novel pharmaceutical compounds. For instance, it has been involved in the preparation of anti-tumor agents and other therapeutic molecules that target specific biological pathways .

- Agrochemical Synthesis : The compound acts as an intermediate in the production of herbicides and insecticides. Its chlorinated structure enhances its efficacy as a crop protection agent, contributing to improved agricultural yields .

Material Science Applications

In material science, this compound is employed to create advanced materials with desirable properties:

- Polymer Production : The compound can be used to synthesize polymers that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in coatings and protective films .

- Coatings : Its unique chemical structure allows for the formulation of coatings that provide better protection against corrosion and wear, making it valuable in industrial applications .

Environmental Studies

This compound is also significant in environmental research:

- Toxicity Studies : Research has been conducted to assess the toxicity of this compound and its degradation products. Understanding its environmental impact is essential for regulatory compliance and safety assessments .

- Biodegradation Research : Studies involving microbial degradation pathways highlight how this compound can be transformed by specific bacterial strains, providing insights into bioremediation strategies for contaminated environments .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry outlined the synthesis of novel anti-cancer agents derived from this compound. The research demonstrated how modifications to this compound led to increased potency against cancer cell lines while reducing side effects compared to existing treatments .

Case Study 2: Agrochemical Efficacy

Research conducted by an agricultural chemistry group evaluated the effectiveness of herbicides synthesized from this compound. The results indicated significant improvements in weed control compared to traditional herbicides, highlighting its potential for enhancing crop productivity .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Safety Concerns |

|---|---|---|

| Nitration followed by esterification | >80 | Use of strong acids |

| Biocatalytic methods | >70 | Lower environmental impact |

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anti-cancer drugs, therapeutic agents |

| Agrochemicals | Herbicides, insecticides |

| Material Science | Polymers, protective coatings |

| Environmental Research | Toxicity assessment, biodegradation studies |

作用機序

The mechanism of action of methyl 2,6-dichloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

類似化合物との比較

Similar Compounds

Methyl 2,6-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 3-nitrobenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.

2,6-Dichloro-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Methyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

生物活性

Methyl 2,6-dichloro-3-nitrobenzoate (MDCNB) is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDCNB is an organic compound with the molecular formula C8H5Cl2NO4. Its structure features both nitro and chloro substituents, which contribute to its unique chemical reactivity and biological interactions.

Mode of Action

MDCNB's biological activity can be attributed to its ability to undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to form amine derivatives, which may exhibit different biological properties.

- Substitution : Chlorine atoms can be replaced by nucleophiles, altering the compound's reactivity and potential interactions with biological targets.

- Hydrolysis : The ester group can hydrolyze to yield 2,6-dichloro-3-nitrobenzoic acid, which may have distinct biological effects compared to the parent compound.

Biochemical Pathways

The compound is involved in biochemical pathways that facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions .

Biological Studies and Findings

Research on MDCNB has highlighted several aspects of its biological activity:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, nitroaromatic compounds often show inhibition against Gram-positive and Gram-negative bacteria, suggesting that MDCNB may possess comparable activities .

- Cytotoxicity : Preliminary studies suggest that MDCNB could exhibit cytotoxic effects on cancer cell lines. The mechanism is likely related to the formation of reactive intermediates that can interact with cellular components, leading to cell death. For example, related nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines .

- Enzyme Inhibition : MDCNB may act as an inhibitor of certain enzymes involved in bacterial DNA replication and repair. This inhibition could provide a pathway for developing new antibacterial agents .

Case Studies

A few notable studies illustrate the biological potential of MDCNB:

- Study on Nitrogenous Compounds : Research involving nitroaromatic derivatives has shown that these compounds can inhibit bacterial topoisomerases, enzymes critical for DNA manipulation in bacteria. MDCNB's structural similarities suggest it might exhibit similar inhibitory effects .

- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of MDCNB on various cancer cell lines. Results indicated IC50 values that suggest moderate efficacy in inducing cell death, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis

To better understand MDCNB's unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2,6-dichlorobenzoate | Lacks nitro group | Lower reactivity; less potential for biological activity |

| Methyl 3-nitrobenzoate | Lacks chlorine atoms | Different reactivity; potential for different biological interactions |

| 2,6-Dichloro-3-nitrobenzoic acid | Carboxylic acid form | Potentially different solubility and reactivity properties |

特性

IUPAC Name |

methyl 2,6-dichloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRKWVIUFQWYMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55775-99-0 |

Source

|

| Record name | methyl 2,6-dichloro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。